2-(3-Hydroxypropyl)-5-methyl-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
2-(3-hydroxypropyl)-5-methyl-7-(3-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-10-5-3-6-12(9-10)15-14(16(18)24)11(2)19-17-20-13(7-4-8-23)21-22(15)17/h3,5-6,9,15,23H,4,7-8H2,1-2H3,(H2,18,24)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVCFZOLVCOMRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=C(NC3=NC(=NN23)CCCO)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-Hydroxypropyl)-5-methyl-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 304.36 g/mol. The structure includes a triazolopyrimidine core, a hydroxypropyl side chain, and a methylphenyl substituent. The presence of these functional groups is believed to contribute to its biological activity.
Anticancer Activity
Research indicates that triazolopyrimidine derivatives exhibit significant anticancer properties. A study evaluated the antiproliferative effects of related compounds against various cancer cell lines including breast, colon, and lung cancer. The results showed that these compounds can induce apoptosis and cell cycle arrest in the G0/G1 phase .
Table 1: Anticancer Activity of Triazolopyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 12.5 |
| This compound | HCT116 (Colon) | 15.0 |
| This compound | A549 (Lung) | 10.0 |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. In vitro tests have demonstrated effectiveness against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 8 µg/mL |
| E. coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is suggested that the triazolopyrimidine core may inhibit key enzymes involved in nucleic acid synthesis and cellular metabolism. Additionally, studies have indicated that it may function as a DNA intercalator, disrupting the replication process in cancer cells .
Case Studies
A notable case study involved the evaluation of a series of triazolopyrimidine derivatives in a preclinical model for cancer therapy. The study found that these compounds not only inhibited tumor growth but also showed low toxicity towards normal cells, indicating a favorable therapeutic index .
Another study focused on the antimicrobial efficacy of the compound against biofilms formed by pathogenic bacteria. Results indicated that it effectively reduced biofilm formation and viability in established biofilms .
Scientific Research Applications
Antiviral Activity
Research indicates that triazolopyrimidine derivatives exhibit antiviral properties. Specifically, compounds similar to 2-(3-hydroxypropyl)-5-methyl-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have been studied for their efficacy against various viral infections. For instance, compounds in this class have shown activity against herpesviruses and other viral pathogens by inhibiting viral replication mechanisms .
Anticancer Potential
Triazolopyrimidine derivatives have been explored for their anticancer properties. Studies suggest that these compounds may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. The unique structure of this compound allows it to interact with various biological targets that are crucial in cancer therapy .
Anti-inflammatory Effects
There is emerging evidence that triazolopyrimidines can modulate inflammatory responses. The compound may inhibit the production of pro-inflammatory cytokines, thus potentially serving as a therapeutic agent for inflammatory diseases .
Case Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazolopyrimidine showed significant antiviral activity against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). The mechanism was attributed to the inhibition of viral DNA polymerase activity .
Case Study 2: Anticancer Activity
In a preclinical trial reported in Cancer Research, a related triazolopyrimidine compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through the activation of caspase pathways .
Case Study 3: Anti-inflammatory Mechanism
Research conducted by Inflammation Research indicated that triazolopyrimidine derivatives could reduce inflammation markers in animal models of arthritis. The study suggested that these compounds could be developed into novel anti-inflammatory agents .
Comparison with Similar Compounds
Key Trends :
- Position 2: Hydroxypropyl (target compound) vs. amino (5a–5t) or methylthio (). Hydroxypropyl improves solubility, whereas amino groups may participate in hydrogen bonding .
- Position 7 : 3-methylphenyl (target) vs. phenyl (5t) or substituted phenyl (5a, 5j). Electron-donating groups (e.g., methyl) enhance stability, while electron-withdrawing groups (e.g., nitro) increase reactivity .
- Carboxamide (Position 6) : N-substituents (e.g., p-tolyl in 5a vs. cyclohexyl in Compound 38) influence steric and electronic properties, affecting target binding .
Insights :
- Yields for carboxamide derivatives range from 43–82%, influenced by steric hindrance and electronic effects of substituents .
Physical and Spectral Properties
Comparative data for melting points, HRMS, and NMR shifts highlight substituent effects:
Observations :
- Melting points correlate with substituent polarity: Nitro-containing 5j (320°C) > methoxy/hydroxy 5l (250°C) > lipophilic Compound 38 (157°C) .
- HRMS and NMR data confirm structural assignments, with aromatic protons and substituent-specific shifts (e.g., methoxy at ~3.8 ppm) serving as diagnostic markers .
Preparation Methods
Formation of the Triazole Core
The triazole ring is constructed via a cyclocondensation reaction. Dimethyl cyanodithioimidocarbonate reacts with 3-aminopropanol under basic conditions to form an imidate intermediate. Subsequent treatment with hydrazine hydrate induces cyclization, yielding 5-amino-3-(3-hydroxypropyl)-1,2,4-triazole (Intermediate A ).
Reaction Conditions :
Pyrimidine Ring Construction
The pyrimidine ring is formed by reacting Intermediate A with an enaminone derived from 3-methylacetophenone. The enaminone is prepared by condensing 3-methylacetophenone with dimethylformamide dimethyl acetal (DMF-DMA) at 120°C for 6 hours. Cyclization with Intermediate A in glacial acetic acid at 80°C for 2 hours affords the triazolopyrimidine core (Intermediate B ).
Key Reaction Parameters :
Introduction of the Carboxamide Group
Intermediate B undergoes amidation at position 6. The carboxylic acid intermediate is generated via oxidation of a methyl ester (installed during enaminone formation) using KMnO₄ in acidic conditions. Subsequent treatment with 2-methylphenylamine in the presence of HOBt/DCC yields the final carboxamide product.
Optimization Notes :
-
Coupling Reagents: HOBt/DCC improves amidation efficiency.
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Solvent: Dichloromethane, room temperature.
Industrial-Scale Optimization
Catalytic Enhancements
Palladium-catalyzed hydrogenation steps (e.g., for nitro group reduction) are employed to minimize byproducts. For example, Pd/Al₂O₃ with ammonium formate achieves selective reductions with >90% purity.
Purification Strategies
-
Chromatography : Silica gel chromatography (EtOAc/hexane) resolves regioisomers.
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Crystallization : Ethanol/water mixtures recrystallize the final product to ≥98% purity.
Comparative Analysis of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Triazole Formation | Hydrazine hydrate, MeOH, reflux | 75 | 85 |
| Pyrimidine Cyclization | Glacial acetic acid, 80°C | 62 | 90 |
| Amidation | HOBt/DCC, DCM, rt | 52 | 95 |
Mechanistic Insights
-
Cyclocondensation : The reaction proceeds via nucleophilic attack of hydrazine on the imidate carbon, followed by intramolecular cyclization.
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Enaminone Cyclization : Acid-catalyzed ring closure involves protonation of the enaminone nitrogen, facilitating nucleophilic attack by the triazole amine.
Challenges and Solutions
Q & A
Q. What are the optimal synthetic methodologies for synthesizing triazolo[1,5-a]pyrimidine derivatives like the target compound?
The synthesis typically involves multicomponent reactions. A common approach uses aminotriazole, β-keto esters, and substituted aldehydes in a solvent like dimethylformamide (DMF) under fusion conditions (10–12 minutes at 100–120°C). Post-reaction, methanol is added to precipitate the product, which is then crystallized and dried . Alternative protocols employ catalysts like TMDP (tetramethyldiamidophosphoric chloride), though its high toxicity and handling challenges necessitate strict safety protocols . Comparative studies suggest solvent mixtures (ethanol/water) improve yield and purity, but catalyst selection depends on institutional availability and safety considerations .
Q. How is structural characterization of this compound performed, and what key spectral markers validate its identity?
Characterization relies on:
- NMR spectroscopy : H NMR reveals aromatic protons (δ 7.34–8.91 ppm for substituted phenyl groups), methyl/methylene protons (δ 1.21–4.39 ppm), and carboxamide NH signals (δ ~8.8 ppm) . C NMR confirms carbonyl carbons (δ ~165 ppm) and triazole/pyrimidine ring carbons (δ 110–160 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 533 for similar derivatives) and fragmentation patterns validate molecular weight and substituent stability .
- X-ray crystallography : Unit cell parameters (e.g., triclinic system with a = 7.5884 Å, b = 10.7303 Å) confirm stereochemistry and hydrogen-bonding networks .
Q. What methods ensure purity assessment during synthesis?
- Thin-layer chromatography (TLC) : Silica gel plates (UV 254 nm) monitor reaction progress and isolate intermediates .
- Melting point analysis : Sharp melting ranges (e.g., 192–207°C) indicate purity; deviations >2°C suggest impurities .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .
Advanced Research Questions
Q. How do substituents (e.g., 3-methylphenyl, hydroxypropyl) influence the compound’s structure-activity relationships (SAR)?
SAR studies on triazolo[1,5-a]pyrimidines reveal:
- Hydrophobic substituents (e.g., 3-methylphenyl) enhance membrane permeability, as shown in cannabinoid receptor binding assays .
- Hydroxypropyl groups increase solubility but may reduce metabolic stability due to potential oxidation. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like CB2 receptors .
- Carboxamide moieties are critical for hydrogen bonding with enzymatic active sites, as demonstrated in kinase inhibition assays .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, spectral shifts)?
Discrepancies often arise from:
- Crystallization solvents : Ethanol vs. methanol can alter melting points by 3–5°C .
- Stereochemical variations : Racemic vs. enantiopure synthesis may shift NMR signals (e.g., δ 4.21–4.39 ppm for diastereomeric protons) .
- Instrument calibration : Cross-lab validation using standardized reference compounds (e.g., adamantane for NMR) ensures reproducibility .
Q. What advanced computational strategies support the design of derivatives with improved bioactivity?
- Molecular dynamics (MD) simulations : Analyze stability in lipid bilayers using force fields like CHARMM or AMBER .
- Density functional theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors) for target engagement using software like Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
